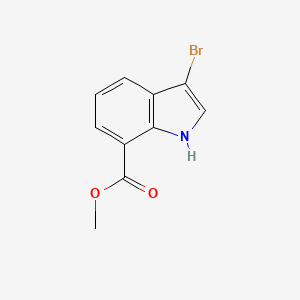
5-Bromo-2-(4-methoxybenzyl)-2h-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a bromine atom at the 5th position and a 4-methoxybenzyl group attached to the 2nd position of the indazole ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromoaniline and 4-methoxybenzyl chloride.
Formation of Indazole Ring: The indazole ring is formed through a cyclization reaction. This can be achieved by reacting 2-bromoaniline with hydrazine hydrate under acidic conditions to form the indazole core.
Bromination: The bromine atom is introduced at the 5th position of the indazole ring using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of 4-Methoxybenzyl Group: The final step involves the attachment of the 4-methoxybenzyl group to the 2nd position of the indazole ring. This can be done through a nucleophilic substitution reaction using 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-(4-methoxybenzyl)-2h-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom at the 5th position is susceptible to nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted products with various nucleophiles replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(4-methoxybenzyl)-2h-indazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a valuable compound in medicinal chemistry.
Industry: It is used in the development of new materials and chemical processes. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-(4-methoxybenzyl)-2h-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-(4-chlorobenzyl)-2h-indazole: Similar structure with a chlorine atom instead of a methoxy group.
5-Bromo-2-(4-fluorobenzyl)-2h-indazole: Contains a fluorine atom in place of the methoxy group.
5-Bromo-2-(4-nitrobenzyl)-2h-indazole: Features a nitro group instead of the methoxy group.
Uniqueness
5-Bromo-2-(4-methoxybenzyl)-2h-indazole is unique due to the presence of the methoxy group, which influences its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H13BrN2O |
|---|---|
Molekulargewicht |
317.18 g/mol |
IUPAC-Name |
5-bromo-2-[(4-methoxyphenyl)methyl]indazole |
InChI |
InChI=1S/C15H13BrN2O/c1-19-14-5-2-11(3-6-14)9-18-10-12-8-13(16)4-7-15(12)17-18/h2-8,10H,9H2,1H3 |
InChI-Schlüssel |
DWWCFKBYGWPOTQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CN2C=C3C=C(C=CC3=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


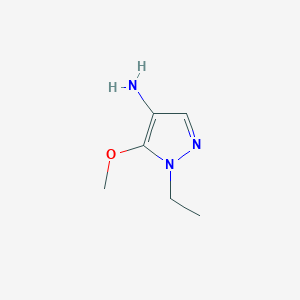
![4-Bromotriazolo[1,5-C]pyrimidine](/img/structure/B13921275.png)

![Methyl 4-[amino(cyano)methyl]benzoate](/img/structure/B13921280.png)
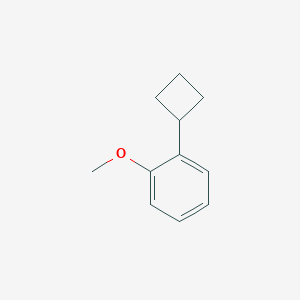
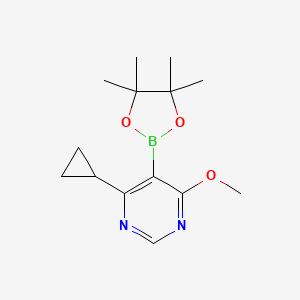

![5-Bromo-benzo[1,3]dioxole-4-carboxylic acid tert-butyl ester](/img/structure/B13921313.png)
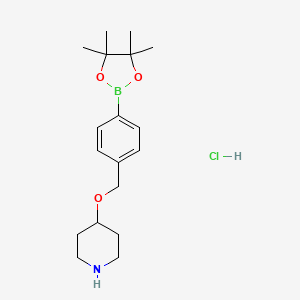
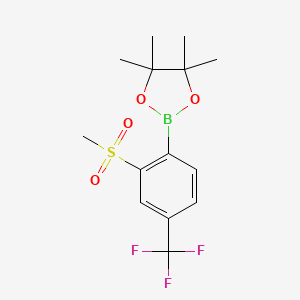
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13921362.png)
